Product packaging for Acetyl azide(Cat. No.:CAS No. 24156-53-4)

Acetyl azide

Cat. No.: B8731248
CAS No.: 24156-53-4
M. Wt: 85.07 g/mol
InChI Key: WWSLNWLSIWYAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl azide (CAS 24156-53-4) is a carboxylic acid derivative that serves as a versatile reagent in organic synthesis, particularly valued for its role in the Curtius rearrangement . Upon thermal decomposition, this compound rearranges to form an isocyanate, with the concurrent release of nitrogen gas . The resulting isocyanate is a pivotal intermediate that can be trapped with various nucleophiles; treatment with an alcohol yields a carbamate (urethane), while aqueous workup provides a primary amine with the loss of carbon dioxide . This transformation is a cornerstone method for the efficient, one-carbon dehomologation of carboxylic acids to primary amines and for the installation of urea and urethane functional groups, which are prevalent motifs in medicinal chemistry and drug discovery . The rearrangement proceeds under mild conditions, is tolerant of a wide array of functional groups, and occurs with complete retention of stereochemistry at the migrating carbon center, making it an indispensable tool for the synthesis of stereodefined amines . Consequently, the Curtius rearrangement is extensively employed in the development of active pharmaceutical ingredients (APIs) and the synthesis of complex natural products . It is critical to handle this compound with extreme care, as organic azides can be thermally unstable and may decompose violently upon heating or shock . This product is intended for use by qualified laboratory personnel strictly for research and development purposes. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic procedures, and is absolutely not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3O B8731248 Acetyl azide CAS No. 24156-53-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24156-53-4

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

acetyl azide

InChI

InChI=1S/C2H3N3O/c1-2(6)4-5-3/h1H3

InChI Key

WWSLNWLSIWYAJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Methodologies for Acetyl Azide and Analogous Acyl Azides

Preparation of Acyl Azides from Carboxylic Acid Derivatives

The conversion of activated carboxylic acid derivatives, such as acid chlorides, anhydrides, and acylhydrazines, into acyl azides remains a cornerstone of organic synthesis. These methods are widely practiced due to their reliability and the ready availability of the starting materials.

Utilization of Acid Chlorides and Anhydrides with Azide (B81097) Salts

A primary and well-established method for synthesizing acyl azides is the reaction of acyl chlorides with azide salts. vaia.comwikipedia.org This reaction proceeds through a nucleophilic acyl substitution mechanism, where the azide ion attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion. masterorganicchemistry.com Sodium azide is the most commonly used azide salt for this transformation. vaia.comwikipedia.org The reaction is typically carried out in a suitable solvent, and conditions are often kept mild to prevent the premature rearrangement of the resulting acyl azide.

For instance, acetyl chloride can be reacted with sodium azide to furnish acetyl azide. The general reaction is as follows:

R-COCl + NaN₃ → R-CON₃ + NaCl

This method is applicable to a wide range of alkyl and aryl acyl chlorides. wikipedia.org

Acid anhydrides also serve as effective precursors to acyl azides. Trimethylsilylazide (TMSA) has been reported as a safe and stable substitute for the highly toxic and explosive hydrazoic acid in reactions with acid anhydrides and chlorides. tandfonline.com The reaction of an acid anhydride (B1165640) with TMSA yields the corresponding acyl azide and a trimethylsilyl (B98337) carboxylate as a byproduct.

(RCO)₂O + (CH₃)₃SiN₃ → RCON₃ + RCOOSi(CH₃)₃

A notable development in this area is the use of phase-transfer catalysts or alternative reaction media to enhance efficiency and safety. For example, the synthesis of acyl azides from acid chlorides and sodium azide can be performed in greener solvents like polyethylene (B3416737) glycol (PEG). raco.cat Another approach involves solvent-free conditions where the reaction is carried out by grinding the acid chloride with sodium azide supported on silica (B1680970) gel, offering high yields in a short reaction time.

Table 1: Synthesis of Acyl Azides from Acid Chlorides

Acyl ChlorideAzide SaltSolvent/ConditionsProductYield (%)Reference
Benzoyl chlorideSodium azideAcetone/Water (cold)Benzoyl azideGood
Substituted Benzoyl chloridesSodium azideSilica gel (solvent-free grinding)Corresponding Benzoyl azides65-95
3-Bromopropionyl chlorideSodium azideDimethylformamide (DMF)3-Bromopropionyl azide- cdnsciencepub.com
Acetyl chlorideSodium azideDMFThis compound- cdnsciencepub.com

Conversion of Acylhydrazines via Nitrosation Protocols

Another classical and significant route for the preparation of acyl azides involves the nitrosation of acylhydrazines. wikipedia.orgraco.cat This method, also part of the Curtius rearrangement sequence, treats an acylhydrazine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. wikipedia.org

The reaction proceeds via the formation of an N-nitrosoacylhydrazine intermediate, which then eliminates water to yield the acyl azide.

R-CONHNH₂ + HNO₂ → [R-CONHN=O] → R-CON₃ + H₂O

This protocol is particularly useful for preparing acyl azides from carboxylic acids that are first converted to their corresponding esters and then to acylhydrazines by treatment with hydrazine (B178648) hydrate. This multi-step process is a reliable way to access acyl azides that might be difficult to obtain from their corresponding acyl chlorides. raco.cat

Direct Synthesis from Carboxylic Acids

Directly converting carboxylic acids into acyl azides is highly desirable as it shortens the synthetic sequence by avoiding the pre-activation of the carboxylic acid to an acid chloride or other derivative. Several modern methodologies have been developed to achieve this transformation efficiently.

Application of Phosphoryl Azides (e.g., Diphenylphosphoryl Azide)

Diphenylphosphoryl azide (DPPA) is a widely used reagent for the one-pot conversion of carboxylic acids into acyl azides. nih.gov This method is advantageous because it often allows for the in situ generation of the acyl azide, which can then be directly used in subsequent reactions like the Curtius rearrangement without isolation, thereby minimizing handling of the potentially explosive acyl azide. nih.gov

The reaction is believed to proceed through the formation of a mixed anhydride intermediate. The carboxylic acid reacts with DPPA in the presence of a base, typically triethylamine, to form a reactive acyl-phosphoryl mixed anhydride. The azide then intramolecularly displaces the diphenyl phosphate (B84403) group to yield the acyl azide. nih.gov

R-COOH + (PhO)₂P(O)N₃ → R-CON₃ + (PhO)₂P(O)OH

This method is known for its mild reaction conditions and tolerance of a variety of functional groups. nih.gov

One-Pot Methodologies Incorporating Trichloroisocyanuric Acid–Triphenylphosphine (B44618) Systems

A practical and efficient one-pot synthesis of acyl azides from carboxylic acids has been developed using a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃). researchgate.net This reagent system serves as an effective activating agent for the carboxylic acid.

In this method, the carboxylic acid is treated with TCCA and PPh₃ in the presence of sodium azide. The reaction is thought to involve the in situ formation of a reactive phosphonium (B103445) species, which activates the carboxyl group towards nucleophilic attack by the azide ion. This procedure is notable for its operational simplicity and the use of safe and inexpensive reagents. researchgate.net Various carboxylic acids can be converted to their corresponding acyl azides in excellent yields under mild, room temperature conditions. organic-chemistry.org

Table 2: Direct Conversion of Carboxylic Acids to Acyl Azides

Carboxylic AcidReagentsConditionsProductReference
Various aryl and alkyl carboxylic acidsDiphenylphosphoryl azide (DPPA), Triethylamine-Corresponding acyl azides nih.gov
Various carboxylic acidsTrichloroisocyanuric acid, Triphenylphosphine, Sodium azideRoom temperatureCorresponding acyl azides researchgate.netorganic-chemistry.org
Various carboxylic acidsCyanuric chloride, Sodium azide, N-methylmorpholineRoom temperatureCorresponding acyl azides researchgate.net

Green Chemistry Approaches in Acyl Azide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of acyl azides, green chemistry principles have been applied to reduce the use of hazardous solvents and reagents.

One such approach is the use of polyethylene glycol (PEG) as a reaction medium for the synthesis of acyl azides from acid chlorides and sodium azide. raco.cat PEG is a non-toxic, biodegradable, and recyclable solvent that can enhance reaction rates. A Chinese patent describes a method for preparing organic azides from halides using PEG as a catalyst, highlighting its utility in promoting these reactions under mild conditions (20-80°C), with simple workup and high yields. google.com

Another green methodology involves performing the reaction under solvent-free conditions. As mentioned earlier, the reaction of acid chlorides with sodium azide supported on silica gel is a rapid, efficient, and environmentally friendly method that proceeds by simple grinding of the reactants at room temperature. These approaches not only minimize waste but also often lead to simpler purification procedures and improved safety profiles.

Alternative Synthetic Pathways

Beyond traditional methods, alternative routes to acyl azides offer advantages in terms of mild reaction conditions and functional group tolerance. organic-chemistry.org These pathways provide valuable alternatives for synthesizing these reactive intermediates.

Synthesis from N-Acyl Benzotriazoles

A general and efficient method for the preparation of acyl azides involves the reaction of N-acyl benzotriazoles with sodium azide. organic-chemistry.orgresearchgate.net This approach is advantageous as it circumvents the need for acid activators or NO+ equivalents, which are often employed in syntheses starting from acid chlorides or hydrazides. organic-chemistry.orgacs.org N-acyl benzotriazoles are stable, crystalline solids that can be stored at room temperature and are readily synthesized from the corresponding carboxylic acids. acs.orgscielo.org.mx

The reaction is typically carried out by treating the N-acylbenzotriazole with sodium azide in a suitable solvent like acetonitrile (B52724) at room temperature. acs.org The addition of a drop of water can facilitate the reaction. acs.org This method has been successfully applied to a variety of substrates, including those with amino acid, heteroaromatic, and unsaturated functionalities, affording the corresponding acyl azides in good yields (typically 72-83%). organic-chemistry.org A key benefit of this method is the retention of chirality in amino acid-derived substrates. organic-chemistry.org The reaction of N-acylbenzotriazoles with sodium azide can be significantly accelerated by using a catalyst such as ferric chloride hexahydrate (FeCl3·6H2O) in an acetone/water mixture, leading to excellent yields in a shorter time and simplifying purification. researchgate.net

Table 1: Synthesis of Acyl Azides from N-Acyl Benzotriazoles

N-Acyl Benzotriazole Derivative Product Yield (%) Reference
N-Benzoylbenzotriazole Benzoyl azide 83 acs.org
N-(4-Methoxybenzoyl)benzotriazole 4-Methoxybenzoyl azide 81 acs.org
N-(4-Nitrobenzoyl)benzotriazole 4-Nitrobenzoyl azide 78 acs.org
N-(2-Thienoyl)benzotriazole 2-Thienoyl azide 75 acs.org
N-(Cbz-L-phenylalaninyl)benzotriazole Cbz-L-phenylalaninyl azide 80 acs.org
N-(1-Adamantanecarbonyl)benzotriazole Azido(1-adamantanyl)methanone - researchgate.net

Yields are based on the isolated product after reaction with sodium azide.

Oxidative Azidation of Aldehydes

The direct conversion of aldehydes to acyl azides represents another important synthetic strategy. This transformation can be achieved through oxidative azidation, a process that involves the oxidation of the aldehyde in the presence of an azide source.

One effective method utilizes an N-heterocyclic carbene (NHC) as a catalyst. organic-chemistry.org In this system, various aldehydes can be converted to their corresponding acyl azides in moderate to good yields. organic-chemistry.orgraco.cat The reaction is typically performed using trimethylsilyl azide (TMSN3) as the azide donor. organic-chemistry.org This transition-metal-free organocatalytic system operates under mild conditions. organic-chemistry.org The methodology is applicable to a range of aromatic and heteroaromatic aldehydes. organic-chemistry.orgahmadullins.com

Another approach to the oxidative azidation of aldehydes involves the use of iodine-based reagents. acs.org Aliphatic and aromatic aldehydes can be converted to acyl azides by treatment with iodine azide (IN3), which can be generated in situ from iodine monochloride (ICl) and sodium azide. acs.orgwikipedia.org This reaction proceeds at room temperature and is believed to occur via a radical mechanism. acs.org If the reaction is conducted at elevated temperatures, the initially formed acyl azide can undergo a Curtius rearrangement to yield an isocyanate. acs.orgresearchgate.net

Furthermore, the use of Dess-Martin periodinane in the presence of sodium azide provides a mild and efficient one-pot method for the direct conversion of aldehydes to acyl azides. researchgate.net This method is noted for its efficiency in terms of reaction time and yield. researchgate.net

Table 2: Oxidative Azidation of Aldehydes to Acyl Azides

Aldehyde Reagents Product Yield (%) Reference
Benzaldehyde NHC, DBU, TMSN3 Benzoyl azide 74 organic-chemistry.orgahmadullins.com
4-Methoxybenzaldehyde NHC, DBU, TMSN3 4-Methoxybenzoyl azide 71 ahmadullins.com
4-Chlorobenzaldehyde NHC, DBU, TMSN3 4-Chlorobenzoyl azide 65 ahmadullins.com
2-Pyridinecarboxaldehyde NHC, DBU, TMSN3 2-Pyridinecarbonyl azide 73 ahmadullins.com
3-Anisaldehyde NHC, DBU, TMSN3 3-Methoxybenzoyl azide 81 ahmadullins.com
Benzaldehyde ICl, NaN3 Benzoyl azide Quantitative (by NMR) acs.org
Heptanal ICl, NaN3 Heptanoyl azide Quantitative (by NMR) acs.org

Yields are for the isolated acyl azide or as determined by NMR spectroscopy.

Mechanistic Elucidation of Acetyl Azide Reactivity: the Curtius Rearrangement Paradigm

Thermal Decomposition Pathways: Concerted vs. Stepwise Mechanistic Debates

The mechanism of the thermal Curtius rearrangement, the transformation of an acyl azide (B81097) into an isocyanate, has been a subject of extensive investigation. nih.gov Historically, a two-step process was considered, involving the initial loss of nitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate, which would then rearrange to the isocyanate product. nih.govwikipedia.orglscollege.ac.in However, a wealth of modern experimental and computational evidence has challenged this stepwise pathway, pointing instead to a concerted mechanism where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.orgacs.orgbdu.ac.in For the thermal decomposition of acetyl azide, this debate has been largely settled in favor of the concerted route. acs.orgnih.gov

Evidence Supporting a Concerted Pathway for this compound Rearrangement

Absence of Acyl Nitrene Insertion/Addition Byproducts

A significant body of chemical evidence supporting the concerted mechanism for the thermal Curtius rearrangement is the consistent failure to detect byproducts that would arise from an acyl nitrene intermediate. wikipedia.orglscollege.ac.inbdu.ac.in Acyl nitrenes, if formed, are highly reactive species known to participate in various reactions, such as insertion into C-H bonds or addition to double bonds. nih.govbdu.ac.in

In numerous studies involving the thermal decomposition of this compound and other acyl azides, the expected isocyanate is formed with high yield, and products from nitrene trapping are notably absent. nih.govwikipedia.org This stands in contrast to photochemical Curtius rearrangements, where the stepwise formation of a nitrene is well-established and leads to a mixture of isocyanate and nitrene insertion/addition products. nih.govlscollege.ac.inwikiwand.com The lack of any observed insertion or addition products in the thermal reaction strongly indicates that a free acyl nitrene is not a viable intermediate along the main reaction coordinate. nih.govwikipedia.org

Thermodynamic and Computational Energetics

Computational chemistry has provided robust quantitative support for a concerted mechanism in the thermal rearrangement of this compound. wikipedia.orgbdu.ac.in Theoretical studies at various levels of theory have consistently shown that the concerted pathway is energetically more favorable than the stepwise alternative involving an acyl nitrene intermediate. nih.govresearchgate.net

Calculated Energetics for the Concerted Rearrangement of this compound
Computational MethodActivation Energy (kcal/mol)Reference
B3LYP/6-311+G(d,p)27.6 nih.govnih.gov
CCSD(T)/6-311+G(d,p)26.3 nih.govnih.govresearchgate.net
CBS-QB3~27 nih.gov
PBE/TZ2P (for syn-MeC(O)N₃)32.9 researchgate.net
Intrinsic Reaction Coordinate (IRC) Analyses

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products. For the Curtius rearrangement of this compound, IRC calculations provide compelling evidence for a concerted mechanism. nih.govnih.gov

Computational Perspectives on Acyl Nitrene Intermediates

While the thermal rearrangement of syn-acetyl azide proceeds via a concerted pathway, computational studies have also explored the energetics of the hypothetical stepwise mechanism involving an acyl nitrene. nih.govresearchgate.net These investigations provide further support for the concerted mechanism by demonstrating that the formation of the nitrene intermediate is energetically prohibitive compared to the direct rearrangement.

Activation Energy Comparisons for Nitrene Formation vs. Concerted Rearrangement

The primary reason the stepwise mechanism is disfavored for the thermal decomposition of syn-acetyl azide is the high activation energy required to form the acetylnitrene intermediate. nih.gov Computational studies consistently calculate the energy barrier for the homolytic cleavage of the N-N bond to produce acetylnitrene and N₂ to be significantly higher than the barrier for the concerted rearrangement. nih.govresearchgate.net

For instance, CBS-QB3 level calculations show that the barrier for the formation of acetylnitrene is about 5 kcal/mol higher than that for the concerted pathway. nih.gov Other studies report even larger differences. The transition state for the subsequent conversion of the nitrene into methyl isocyanate represents an even higher energy point on the potential energy surface relative to the starting acyl azide. nih.gov This high barrier for nitrene formation effectively closes off the stepwise pathway under thermal conditions, making the concerted reaction the dominant and kinetically feasible route. nih.govresearchgate.net

Calculated Activation Energy (Ea) Comparison for this compound Decomposition Pathways
Reaction PathwayComputational MethodActivation Energy (Ea) (kcal/mol)Reference
Concerted Rearrangement (syn-conformer)CBS-QB3~27 nih.gov
Nitrene Formation (Stepwise)CBS-QB3~32 nih.gov
Concerted Rearrangement (syn-conformer)PBE/TZ2P32.9 researchgate.net
Nitrene Formation (from anti-conformer)PBE/TZ2P32.9 researchgate.net
Nitrene FormationNot Specified39.2 nih.gov

Influence of Substituent Effects on Mechanism Selectivity (e.g., Methyl vs. Fluorocarbonyl)

The mechanism of the Curtius rearrangement—whether it proceeds through a concerted pathway or a stepwise process involving a nitrene intermediate—is significantly influenced by the nature of the substituent attached to the carbonyl group. nih.govresearchgate.net Electron-withdrawing substituents can accelerate the reaction and alter the mechanistic preference. numberanalytics.com A comparison between this compound, with its methyl substituent, and fluorocarbonyl azide, with a highly electron-withdrawing fluorocarbonyl group, illustrates this principle clearly.

Chemical dynamics simulations show that for this compound (CH₃C(O)N₃), the rearrangement is dominated by a concerted mechanism, where the loss of nitrogen gas (N₂) occurs simultaneously with the migration of the methyl group to form methyl isocyanate. researchgate.net This concerted pathway is favored due to its lower activation barrier compared to the stepwise formation of a nitrene intermediate. acs.org

In contrast, for fluorocarbonyl azide (FC(O)N₃), both concerted and stepwise mechanisms are operative. researchgate.net The strong electron-withdrawing nature of the fluorocarbonyl group stabilizes the transition state for nitrene formation, making the stepwise pathway more competitive. In some simulations, the resulting fluorocarbonyl nitrene was observed to have a significant lifetime before rearranging to the isocyanate. researchgate.net In a few instances, the isocyanate product formed via the concerted path was even observed to isomerize back to the more stable nitrene form. researchgate.net

Table 1: Influence of Substituents on Curtius Rearrangement Mechanism

Compound Dominant Mechanism Observations
This compound Concerted Simulations show a preference for the single-step pathway to isocyanate. researchgate.net
Fluorocarbonyl azide Concerted and Stepwise Both pathways are observed; the nitrene intermediate has an appreciable lifetime. researchgate.net

Photochemical Rearrangement Mechanisms: Elucidation of Nitrene-Mediated Pathways

While the thermal Curtius rearrangement of this compound proceeds via a concerted mechanism, photochemical decomposition follows a different path involving discrete reactive intermediates. nih.govwikipedia.org

The application of ultraviolet (UV) light provides the necessary energy to induce the cleavage of the weak N–N bond in the this compound molecule, resulting in the extrusion of nitrogen gas and the formation of a highly reactive acyl nitrene intermediate. nih.govwikipedia.orgresearchgate.net This photochemical generation provides a distinct route to the nitrene that is not typically observed under thermal conditions for this compound. nih.gov

The photochemically generated acetylnitrene is highly reactive and can undergo several competing reactions. quizlet.com The primary pathway is the rearrangement to form methyl isocyanate, analogous to the final product of the thermal reaction. However, the nitrene can also engage in other reactions, such as insertion into C-H bonds of a solvent. For example, in cyclohexane, the nitrene intermediate can insert into a C-H bond to form N-cyclohexylacetamide as a side product, a reaction not seen in the thermal process. wikipedia.org

Theoretical studies on the related chlorodifluorothis compound show that photo-excitation leads to the S1 state, from which N₂ elimination occurs to produce a nitrene intermediate, supporting the stepwise nature of the photochemical pathway. rsc.org

Like other nitrenes, acetylnitrene can exist in two different electronic spin states: a singlet state and a triplet state. For acetylnitrene, computational and experimental data confirm that the singlet state is the ground state, meaning it is lower in energy than the triplet state. iastate.eduacs.org This is attributed to a stabilizing interaction between the carbonyl oxygen's lone pair and the electron-deficient nitrogen atom. iastate.edu

Direct photolysis of an azide precursor can lead to the formation of both singlet and triplet nitrenes, which exhibit distinct reactivities. nih.gov

Singlet Acetylnitrene : As the ground state, this species is typically formed first. Its reactions are generally stereospecific. For example, addition to a cis-alkene would yield a cis-aziridine product because the reaction occurs in a single, concerted step. quizlet.com Singlet nitrenes are also responsible for C-H insertion reactions.

Triplet Acetylnitrene : The triplet state behaves like a diradical. Its reactions, such as addition to alkenes, are non-stereospecific, leading to a mixture of cis and trans products. aakash.ac.in This is because the reaction proceeds in a stepwise manner, allowing for bond rotation in the intermediate before the ring closes. nih.gov

The distinct nature of these two states can be confirmed spectroscopically. For instance, computational studies predict different infrared absorption frequencies for the two species, which can be identified using techniques like time-resolved infrared (TRIR) spectroscopy. iastate.edu

Table 2: Calculated IR Frequencies for Acetylnitrene Spin States

Spin State Calculated IR Frequency (cm⁻¹) Reference
Singlet Acetylnitrene 1774 iastate.edu
Triplet Acetylnitrene 1500 iastate.edu

Generation and Reactivity of Photochemically Generated Acyl Nitrenes

Kinetic and Thermodynamic Parameters of this compound Rearrangement

The kinetics and thermodynamics of the this compound rearrangement have been extensively studied through computational methods, providing insight into the reaction barriers and preferred pathways.

The thermal Curtius rearrangement of this compound is characterized by a significant activation energy barrier, which must be overcome for the reaction to proceed. Numerous theoretical calculations have been performed to determine this value. The calculated activation energy for the concerted rearrangement of the syn-conformer of this compound is consistently found to be lower than the barrier for the stepwise formation of acetylnitrene. nih.govresearchgate.net This supports the experimental observation that the thermal reaction proceeds without the formation of a free nitrene intermediate. nih.gov

The calculated activation energies vary slightly depending on the theoretical method employed, but they provide a consistent picture of the reaction's energetic demands. The reaction is also highly exothermic. nih.gov

Table 3: Calculated Activation Energies for this compound Thermal Rearrangement

Computational Method Calculated Activation Energy (kcal/mol) Pathway Reference(s)
CCSD(T)/6-311+G(d,p) 26.3 Concerted nih.govnih.gov
B3LYP/6-311+G(d,p) 27.6 Concerted nih.govnih.gov
B3LYP/6-31+G* 31.5 Concerted acs.org
Not Specified 32.9 Concerted (syn-conformer) researchgate.net
B3LYP/6-31+G* 36.4 Stepwise (Nitrene Formation) acs.org

The reactivity of this compound is dependent on its conformation. Like other acyl azides, it exists as two primary conformers: syn and anti, referring to the orientation of the azide group relative to the carbonyl C-C bond. nih.govresearchgate.net

Theoretical studies have established that the syn-conformer is the more stable of the two and that it rearranges through a concerted mechanism directly to the isocyanate. nih.govresearchgate.netresearchgate.net The transition state for this process involves the simultaneous migration of the methyl group and the expulsion of the nitrogen molecule. nih.gov

The higher-energy anti-conformer, due to its geometry, is predisposed to a stepwise decomposition that would form an acyl nitrene intermediate. nih.govresearchgate.net However, the activation barrier for this stepwise pathway is calculated to be significantly higher than the barrier for the concerted rearrangement of the syn-conformer. nih.govacs.org Consequently, the dominant thermal reaction pathway is the concerted rearrangement of the more stable syn-conformer. nih.gov

A crucial and synthetically valuable feature of the Curtius rearrangement is that the migration of the R-group (the methyl group in this case) proceeds with complete retention of its stereochemical configuration. nih.govallen.innih.gov This stereospecificity is a direct consequence of the concerted nature of the thermal reaction mechanism. numberanalytics.com

Determination of Activation Energies and Rate Constants

Catalytic Influence on Curtius Rearrangement of Acyl Azides

The Curtius rearrangement, a cornerstone reaction in organic synthesis for the conversion of acyl azides to isocyanates, can be significantly influenced by the presence of catalysts. While the thermal rearrangement requires elevated temperatures, catalytic methods can facilitate the reaction under milder conditions, often with improved yields and selectivity. This section delves into the catalytic influence of Brønsted and Lewis acids, as well as transition metals, on the reactivity of acyl azides, with a focus on the mechanistic paradigms involved.

Effects of Brønsted and Lewis Acid Catalysis

Research has demonstrated that the Curtius rearrangement is amenable to catalysis by both Brønsted and Lewis acids. nih.gov The catalytic effect stems from the interaction of the acid with the carbonyl oxygen of the acyl azide. This interaction polarizes the carbonyl group, which in turn weakens the C-N bond and facilitates the expulsion of dinitrogen gas, thereby lowering the activation energy for the rearrangement.

Brønsted Acid Catalysis: Protic acids, such as sulfuric acid and trifluoroacetic acid, can protonate the carbonyl oxygen of this compound. This protonation enhances the electrophilicity of the carbonyl carbon, promoting the concerted migration of the alkyl or aryl group and the simultaneous loss of dinitrogen. This catalytic mode allows the rearrangement to proceed at significantly lower temperatures compared to the uncatalyzed thermal process.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), function as catalysts by coordinating to the carbonyl oxygen. This coordination makes the carbonyl group more electron-withdrawing, thereby facilitating the rearrangement. For instance, the use of boron trifluoride or boron trichloride (B1173362) as a catalyst has been shown to reduce the decomposition temperature required for the rearrangement by approximately 100 °C, while also increasing the yield of the isocyanate. nih.govwikipedia.org DFT studies on the Lewis acid-catalyzed Curtius rearrangement of benzoyl azide have indicated that complexation with Lewis acids like BF₃, AlCl₃, and SbCl₅ decreases the activation energy of the transformation into isocyanates. google.com The studies also showed that the interaction of the Lewis acid with the carbonyl azide group leads to a decrease in the N1-N2 bond strength, which aids the thermal rearrangement. google.com

The general mechanism for acid catalysis involves the initial activation of the acyl azide by the acid, followed by the concerted rearrangement to form the isocyanate. The choice of acid and reaction conditions can be tailored to optimize the reaction for specific substrates.

Catalyst TypeExample CatalystRole in CatalysisImpact on Reaction
Brønsted Acid Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, increasing its electrophilicity.Lowers the rearrangement temperature.
Brønsted Acid Trifluoroacetic Acid (CF₃COOH)Protonates the carbonyl oxygen, facilitating a concerted mechanism.Enables the reaction to proceed under milder conditions.
Lewis Acid Boron Trifluoride (BF₃)Coordinates to the carbonyl oxygen, enhancing the leaving group ability of N₂.Significantly reduces the required decomposition temperature and improves isocyanate yield. nih.govwikipedia.org
Lewis Acid Zinc(II) Triflate (Zn(OTf)₂)In conjunction with other reagents, it promotes the rearrangement at low temperatures. sci-hub.seorganic-chemistry.orgAllows for the direct conversion of carboxylic acids to carbamates in a one-pot process. sci-hub.seorganic-chemistry.org

Metal-Catalyzed Rearrangements and Their Mechanistic Implications

Transition metal catalysts offer alternative and often milder pathways for the Curtius rearrangement, with distinct mechanistic possibilities compared to acid catalysis. These metals can interact with the acyl azide to promote the rearrangement through different intermediates, leading to a broader scope of potential applications.

The mechanistic pathways in metal-catalyzed rearrangements can be broadly categorized into two types:

Lewis Acid-Type Catalysis: Similar to traditional Lewis acids, some metal complexes can coordinate to the carbonyl oxygen of the acyl azide, activating it towards a concerted rearrangement. Zinc(II) triflate, for example, has been used to catalyze the Curtius rearrangement of acyl azides generated in situ from carboxylic acids, allowing the reaction to proceed at a mild 40 °C. nih.gov

Metal-Nitrenoid Intermediate Pathway: A more mechanistically distinct route involves the formation of a metal-nitrenoid (or metal-imido) intermediate. In this pathway, the acyl azide reacts with the metal catalyst, leading to the extrusion of dinitrogen and the formation of a transient metal-acylnitrenoid species. This intermediate can then undergo rearrangement to the isocyanate. This pathway is particularly relevant for metals capable of facilitating nitrene transfer reactions.

Examples of Metal Catalysts and Their Mechanistic Features:

Rhodium(II) Catalysts: Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a well-known catalyst for the decomposition of diazo compounds and can also mediate the rearrangement of acyl azides. acs.orgnih.gov It is proposed to proceed through the formation of a rhodium-nitrenoid intermediate, which can then undergo the desired rearrangement. acs.orgnih.gov This pathway has been utilized in the synthesis of complex molecules. nih.gov

Iron(II) Catalysts: Iron is an earth-abundant and less toxic metal that has been shown to catalyze Curtius-like rearrangements. An iron(II)-catalyzed rearrangement of hydroxamates to isocyanates has been reported to proceed through an iron-nitrenoid complex. nih.gov More recently, iron-catalyzed azidation of N-hydroxyphthalimide esters has been developed to provide carbamoyl (B1232498) azides. organic-chemistry.org

Copper Catalysts: Copper catalysts, such as copper(II) acetate, have been used in catalytic Curtius rearrangements. google.comnih.gov These reactions can be part of a cascade process, starting from carboxylic acids and leading to the formation of amines or ureas in a one-pot synthesis. google.comnih.gov A photoinduced, copper-catalyzed decarboxylative C-N coupling has been developed as an alternative to the Curtius rearrangement, avoiding the need to handle azides directly. nih.gov

The use of metal catalysts not only provides milder reaction conditions but also opens up new avenues for reactivity. The formation of metal-nitrenoid intermediates, for instance, can potentially be intercepted by other reagents, leading to products other than isocyanates and expanding the synthetic utility of acyl azides.

Metal CatalystProposed Mechanistic PathwayKey IntermediateNoteworthy Applications
Rhodium(II) acetate Metal-Nitrenoid FormationRhodium-nitrenoidIntramolecular cyclopropanation and ylide rearrangements followed by Curtius rearrangement. acs.orgnih.gov
Iron(II) catalysts Metal-Nitrenoid FormationIron-nitrenoidCurtius-like rearrangement of hydroxamates; azidation of NHP esters. nih.govorganic-chemistry.org
Copper(II) acetate Lewis Acid-Type/NitrenoidCopper-nitrenoid or activated acyl azideOne-pot cascade reactions for the synthesis of amines and ureas. google.comnih.gov
Zinc(II) triflate Lewis Acid-Type CatalysisActivated acyl azideMild, one-pot conversion of carboxylic acids to Boc-protected amines. nih.govsci-hub.seorganic-chemistry.org

Advanced Computational and Theoretical Investigations of Acetyl Azide Systems

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations have been instrumental in elucidating the structural properties and conformational preferences of acetyl azide (B81097). These studies provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Conformational Energetics (e.g., syn/anti)

Acyl azides, including acetyl azide, can exist in two primary conformations: syn and anti, which are defined by the orientation of the azide group relative to the carbonyl group around the C-N bond. nih.gov Density Functional Theory (DFT) calculations have consistently shown that the syn conformer is more stable than the anti conformer. nih.govresearchgate.net

Studies using the B3LYP functional with various basis sets, such as 6-31+G** and 6-311+G(d,p), have established that the synC-N conformer of this compound is significantly lower in energy than the antiC-N conformer. nih.gov The energy difference is calculated to be between 4.5 and 4.8 kcal/mol. nih.gov This energetic preference for the syn conformation is a critical factor in determining the dominant reaction mechanism for processes like the Curtius rearrangement. nih.gov The activation energies for the syn-anti isomerization have also been calculated, providing insight into the dynamic equilibrium between these two forms. researchgate.netresearchgate.net

Calculated Relative Energies and Activation Barriers for this compound Conformers
ParameterComputational MethodValue (kcal/mol)Reference
Energy Difference (syn vs. anti)DFT/CBS-QB34.5–4.8 nih.gov
Activation Energy (synanti)PBE/TZ2P9.2 researchgate.net
Activation Energy (antisyn)PBE/TZ2P2.5 researchgate.net

High-Level Ab Initio Calculations (e.g., CCSD(T), CBS-QB3) on Ground and Transition States

To achieve higher accuracy in energetic predictions, researchers have employed more sophisticated ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Complete Basis Set (CBS-QB3) methodologies. nih.govresearchgate.netiastate.edu These high-level calculations provide benchmark data for the ground state and transition state structures involved in the reactions of this compound.

For the Curtius rearrangement, a key thermal decomposition pathway, these methods have been used to calculate the activation barriers for both the concerted mechanism (from the syn conformer) and the stepwise mechanism involving a nitrene intermediate (from the anti conformer). nih.govresearchgate.net CBS-QB3 calculations, for instance, predict an activation barrier of 27 kcal/mol for the concerted Curtius rearrangement of syn-acetyl azide. nih.gov This is in close agreement with the CCSD(T)/6-311+G(d,p) value of 26.3 kcal/mol. nih.govresearchgate.net These calculations provide strong evidence that the concerted pathway is the dominant thermal process. nih.govresearchgate.net

High-Level Ab Initio Calculated Activation Barriers for this compound Reactions
Reaction PathwayComputational MethodActivation Energy (kcal/mol)Reference
Concerted Curtius Rearrangement (syn)CBS-QB327.0 nih.gov
Concerted Curtius Rearrangement (syn)CCSD(T)/6-311+G(d,p)26.3 nih.govresearchgate.net
Nitrene Formation (anti)CBS-QB332.0 nih.gov
Nitrene Formation (anti)PBE/TZ2P32.9 researchgate.net

Simulation of Reaction Dynamics and Pathways

Beyond static calculations of structures and energies, theoretical chemistry allows for the simulation of the time-evolution of chemical reactions, providing a deeper understanding of the underlying dynamics.

Molecular Dynamics Simulations for Elucidating Decomposition Trajectories

Molecular dynamics (MD) simulations can trace the atomic motions during a chemical reaction, offering a "movie-like" perspective of the decomposition process. nih.gov For this compound, MD simulations can be used to explore the trajectories of its decomposition, particularly following photochemical excitation. acs.org These simulations can reveal the timescale of events such as nitrogen molecule extrusion and the subsequent rearrangement to form methyl isocyanate. By following numerous trajectories, one can determine the branching ratios between different reaction pathways and identify the key factors that govern the reaction outcome. nih.gov While specific MD studies focusing solely on this compound decomposition trajectories are not extensively detailed in the provided context, the principles of this technique are widely applied to similar azide-containing molecules to understand their complex reaction dynamics. nih.govmdpi.comresearchgate.net

Analysis of Potential Energy Surfaces and Conical Intersections

The concept of a potential energy surface (PES) is central to understanding chemical reactivity. researchgate.net A PES maps the energy of a molecule as a function of its geometry. researchgate.net For this compound, the PES of its decomposition reveals the energetic landscape that the molecule traverses during reaction. researchgate.net A crucial feature of these surfaces, particularly in photochemical reactions, is the presence of conical intersections. maplesoft.comwikipedia.org

A conical intersection is a point where two electronic potential energy surfaces become degenerate, providing a highly efficient pathway for non-radiative transitions between electronic states. maplesoft.comwikipedia.org In the photochemistry of azides, conical intersections between excited states (like S1 or S2) and the ground state (S0) play a pivotal role in the rapid decomposition and formation of products. wikipedia.orgacs.orgrsc.org Theoretical studies locate these intersections and analyze their topology to understand how light energy is channeled into chemical change, leading to the ultrafast formation of nitrenes or isocyanates. wikipedia.orgacs.orgrsc.org The analysis of the PES and the characterization of conical intersections are essential for explaining the high quantum yields and rapid reaction rates observed in the photochemistry of many azide compounds. wikipedia.orgrsc.org

Theoretical Characterization of Transient Species

Many reactions of this compound proceed through highly reactive, short-lived intermediates known as transient species. Theoretical calculations are indispensable for characterizing these elusive molecules. The primary transient species in this compound chemistry is the acetylnitrene radical. nih.govresearchgate.net Computational studies predict its geometric structure, electronic state (singlet or triplet), and vibrational frequencies, which can then be used to help interpret experimental spectroscopic data, for instance from matrix isolation studies. researchgate.netiastate.edu

Calculations have explored the relative energies of the singlet and triplet states of acetylnitrene, with some levels of theory suggesting the triplet is the ground state, while others indicate the singlet is lower in energy. iastate.edu For example, CBS-QB3 calculations predicted the singlet state of acetylnitrene to be 17 kcal/mol lower in energy than the triplet state. iastate.edu Furthermore, theoretical calculations can map out the reaction pathways available to the transient species, such as the rearrangement of singlet acetylnitrene to methyl isocyanate, and predict the associated energy barriers. researchgate.net

Spin State Energetics of Acyl Nitrenes (Singlet vs. Triplet)

A central aspect of nitrene chemistry is the energetic relationship between the singlet and triplet spin states, as the multiplicity dictates the intermediate's reactivity. For most simple nitrenes, the triplet state is the ground state, in accordance with Hund's rule. However, both experimental and theoretical studies have consistently shown that acylnitrenes, including acetylnitrene (CH₃CON), represent a notable exception, possessing a closed-shell singlet ground state. core.ac.ukiastate.edu

Computational studies have been pivotal in quantifying this singlet-triplet energy gap (ΔE_ST). The stabilization of the singlet state in acylnitrenes is attributed to the delocalization of an in-plane nonbonding lone pair of electrons from the carbonyl oxygen into the nominally vacant p-orbital on the electron-deficient nitrogen atom. core.ac.uk This interaction results in a more acute O-C-N bond angle in the singlet state compared to the triplet state and imparts a degree of oxazirine-like character to the molecule. core.ac.uk

Various computational methods have been employed to calculate the singlet-triplet splitting for acetylnitrene. A 2014 study by Devi and coworkers using Density Functional Theory (DFT) with the B3LYP functional predicted a ΔE_ST of -5.29 kcal/mol. ias.ac.in Using the more computationally intensive Møller-Plesset perturbation theory (MP2), the same study found a ΔE_ST of -10.03 kcal/mol. ias.ac.in In both cases, the negative value signifies that the singlet state is lower in energy than the triplet state. These findings are consistent with other high-level calculations and experimental observations which indicate that acetylnitrene predominantly undergoes reactions characteristic of a singlet species. iastate.edu

Calculated Singlet-Triplet Energy Splitting (ΔE_ST) for Acetylnitrene (CH₃CON)
Computational MethodCalculated ΔE_ST (kcal/mol)Ground StateReference
B3LYP/6-31G(d,p)-5.29Singlet ias.ac.in
MP2/aug-cc-pVDZ-10.03Singlet ias.ac.in

The magnitude of this energy gap is sensitive to substituents on the acyl group. For instance, computational studies on fluorinated acetylnitrenes show that inductive electron withdrawal by fluorine atoms destabilizes the singlet state, making the ΔE_ST more positive and favoring the triplet state. nih.gov This demonstrates the subtle electronic effects that can alter the ground-state multiplicity and subsequent reactivity of acyl nitrenes.

Intermolecular Interactions and Reactivity of Nitrene Intermediates

The intermolecular reactivity of the acetyl nitrene intermediate is fundamentally governed by its spin state. Computational studies have provided detailed mechanistic pathways for its reactions with various substrates, such as alkanes and alkenes.

Singlet State Reactivity: The singlet acetylnitrene, being the ground state, is responsible for the majority of observed intermolecular reactions. Its reactivity is characterized by concerted, stereospecific pathways.

C-H Bond Insertion: Singlet nitrenes can insert directly into carbon-hydrogen bonds to form amides. umn.edu Computational studies on the reaction of singlet acetylnitrene with alkanes like ethane (B1197151) show that this proceeds via a single, concerted transition state. rsc.org The reaction is typically exothermic. The general order of reactivity for C-H insertion is tertiary > secondary > primary, reflecting the electrophilic nature of the nitrene. umn.edu

Alkene Aziridination: The addition of singlet acetylnitrene to the carbon-carbon double bond of an alkene is a concerted process that leads to the formation of an aziridine (B145994) ring. ias.ac.in This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the aziridine product. For example, the reaction with a cis-alkene yields a cis-aziridine. This stereospecificity is a hallmark of a concerted [1+2] cycloaddition mechanism, which is characteristic of singlet nitrenes and carbenes. umn.edu

Triplet State Reactivity: Although higher in energy, the triplet state of acetylnitrene can be accessed, for instance, through photosensitization or intersystem crossing from the singlet state. The triplet state behaves as a diradical and its reactions are typically stepwise and non-stereospecific.

Hydrogen Abstraction: Instead of concerted insertion, triplet nitrenes abstract a hydrogen atom from a C-H bond to form an amino radical and a carbon-centered radical. umn.edu These two radicals can then combine in a subsequent step. This stepwise mechanism allows for potential side reactions and rearrangements.

Non-Stereospecific Alkene Addition: The reaction of triplet acetylnitrene with an alkene proceeds in a stepwise manner. The nitrene first adds to one carbon of the double bond to form a diradical intermediate. ias.ac.in This intermediate has a finite lifetime, during which rotation around the former C-C double bond can occur. Subsequent ring closure (spin coupling) then forms the aziridine. ias.ac.in Because of the possibility of bond rotation in the intermediate, a single alkene isomer (e.g., cis) can lead to a mixture of cis and trans aziridine products, hence the reaction is non-stereospecific.

Computational studies have quantified the energetics of these pathways, confirming that reactions of singlet acetylnitrene with substrates like ethylene (B1197577) and propane (B168953) have very low enthalpic barriers, highlighting the high reactivity of the intermediate.

Computed Reactivity Patterns of Acetylnitrene Spin States
Spin StateReaction with Alkanes (C-H bond)Reaction with Alkenes (C=C bond)Key Characteristics
Singlet (¹CH₃CON) Concerted InsertionConcerted [1+2] CycloadditionStereospecific, One-step mechanism
Triplet (³CH₃CON) Hydrogen AbstractionStepwise Radical AdditionNon-stereospecific, Two-step mechanism via diradical intermediate

Spectroscopic Characterization Methodologies for Acetyl Azide and Its Intermediates

Infrared (IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) spectroscopy is a cornerstone technique for the study of acetyl azide (B81097), primarily due to the distinct and intense absorption band of the azide functional group. This allows for straightforward structural confirmation and effective monitoring of reactions, such as its thermal or photochemical decomposition.

Matrix isolation is a powerful technique used to trap and study highly reactive, short-lived species at cryogenic temperatures. By isolating molecules of acetyl azide in an inert gas matrix (like argon or neon) at low temperatures (typically 3–12 K), its photochemistry can be initiated, and the resulting transient intermediates can be stabilized and characterized spectroscopically. researchgate.netcapes.gov.bracs.org

When acyl azides, such as benzoyl azide and chlorodifluorothis compound, are subjected to UV irradiation in a cryogenic matrix, they undergo decomposition. researchgate.netcapes.gov.brresearchgate.net This process allows for the direct observation of key intermediates. For instance, upon photolysis, the initial acyl azide decomposes to form an isocyanate and a highly reactive singlet acylnitrene. researchgate.netcapes.gov.br The IR spectra of these intermediates can be recorded and compared with theoretical calculations to confirm their structure. In the case of benzoyl azide photolysis in an argon matrix at 12 K, two primary species were identified: the rearranged product, isocyanate, and a second intermediate whose IR and UV spectra were consistent with a singlet species structure between a carbonylnitrene and an oxazirene. researchgate.netcapes.gov.br

Studies on related sulfinyl azides, like methyl sulfinyl azide (CH₃S(O)N₃), using matrix-isolation IR and UV-vis spectroscopy have successfully characterized the novel sulfinyl nitrene intermediate (CH₃S(O)N) after irradiation. researchgate.net Similarly, the photolysis of methanesulfonyl azide (CH₃SO₂N₃) in solid noble gas matrices leads to the formation of the sulfonyl nitrene (CH₃SO₂N) in its triplet ground state, which was identified by matrix-isolation IR spectroscopy. acs.org These studies on analogous compounds provide a framework for identifying the transient species expected from this compound decomposition.

Table 1: Key IR Bands of Acyl Azide Photolysis Products in Cryogenic Matrices

Precursor Intermediate/Product Key IR Bands (cm⁻¹) Matrix Reference
Benzoyl azide Isocyanate Consistent with isocyanate structure Ar @ 12 K researchgate.netcapes.gov.br
Benzoyl azide Singlet benzoylnitrene Agreement with calculated spectra Ar @ 12 K researchgate.netcapes.gov.br
Methanesulfonyl azide Sulfonyl nitrene (CH₃SO₂N) Identified via IR Noble gas acs.org

Time-resolved infrared (TR-IR) spectroscopy enables the study of very fast chemical reactions and molecular dynamics on timescales ranging from femtoseconds to nanoseconds. researchgate.netacs.org This technique is particularly well-suited for investigating the ultrafast decay of the excited states of this compound following photoexcitation. researchgate.net

Studies on various carbonyl azides using femtosecond time-resolved IR spectroscopy have shown that excitation with UV light (e.g., 270 nm) promotes the azide to an upper excited state (Sₙ). researchgate.net This Sₙ state decays extremely rapidly, within about 300 femtoseconds, forming both carbonylnitrenes and a lower-lying excited state (S₁). researchgate.net The subsequent decay of the S₁ state is directly correlated with the formation of the final isocyanate product, which is the hallmark of the Curtius rearrangement. researchgate.netcapes.gov.br

For example, nanosecond time-resolved IR studies of benzoyl azide in various solutions have provided further evidence for the singlet ground state of benzoylnitrene and offered insights into its reactivity. capes.gov.br Similarly, ultrafast TR-IR experiments on 2-naphthoyl azide have allowed for the direct observation of its S₁ excited state and its subsequent decay to form both the singlet nitrene and the isocyanate. capes.gov.br The decay of the S₁ state of carbonyl azides is a key step, and TR-IR allows for the direct monitoring of the disappearance of azide-related vibrational bands and the concurrent appearance of bands associated with the isocyanate and nitrene intermediates. researchgate.netacs.org

Table 2: Ultrafast Decay Dynamics of Acyl Azides from TR-IR Spectroscopy

Compound Excitation λ (nm) Observed Process Timescale Solvent Reference
Carbonyl Azides 270 Sₙ state decay to S₁ and nitrene ~300 fs Chloroform researchgate.net
2-Naphthylsulfonyl Azide 330 S₁ state decay 32 ± 2 ps Carbon tetrachloride acs.org

Matrix Isolation Infrared Spectroscopy for Transient Species Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic compounds in solution. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to verify the successful synthesis and purity of the starting material before it is used in further reactions or mechanistic studies.

The structure of newly synthesized azide compounds is routinely confirmed by spectroscopic analysis, including ¹H and ¹³C NMR. For example, in a derivative, N-azidoacetyl-2-chlorophenothiazine, the presence of the azidoacetyl group was confirmed by the chemical shifts of the methylene (B1212753) protons (CH₂) in the ¹H NMR spectrum (δ = 3.97 ppm) and the corresponding carbon in the ¹³C NMR spectrum (δ = 50.9 ppm). Such data provide unambiguous evidence of the covalent structure.

While direct NMR studies on the unstable intermediates of the Curtius rearrangement are challenging, NMR is crucial for analyzing the stable products. Mechanistic studies often rely on NMR to characterize the final products of reactions involving acyl azides, thereby providing indirect evidence for the reaction pathway. yonsei.ac.kracs.org For instance, in studies of rhodium-catalyzed C-H amination reactions using azides, ¹H NMR analysis of the crude reaction mixture is used to determine the yield of products and byproducts, such as the isocyanate formed from Curtius rearrangement. yonsei.ac.kr

Heteronuclear NMR techniques, such as ¹³C-¹H HMQC and HMBC, can be used to confirm the connectivity of complex molecules derived from this compound. These 2D NMR experiments provide correlations between protons and carbons, which helps to definitively assign the structure of reaction products, such as the triazole and triazoline adducts formed from the cycloaddition reactions of azidoacetyl derivatives. Although not commonly applied to the transient nitrene itself, these methods are vital for confirming the structures of all stable compounds involved in the reaction sequence.

Table 3: Representative NMR Data for Azidoacetyl-Containing Compounds

Compound Nucleus Chemical Shift (δ, ppm) Solvent Reference
N-azidoacetyl-2-chlorophenothiazine ¹H (CH₂) 3.97 CDCl₃
N-azidoacetyl-2-chlorophenothiazine ¹³C (CH₂) 50.9 CDCl₃
2'-azidoethyl mannopyranoside ¹³C (CH₂N₃) 50 D₂O rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemistry

UV-Vis spectroscopy probes the electronic transitions within a molecule and is fundamental to understanding the photochemistry of this compound. The absorption of UV light is the initial step that triggers the Curtius rearrangement in photochemical studies.

The electronic absorption spectra of acyl azides like benzoyl azide show several intense π-π* transitions in the UV region. nih.gov Unlike aryl or alkyl azides where transitions can be more localized, the electronic transitions in acyl azides are delocalized due to the conjugation between the carbonyl and azide groups. nih.gov The first electronic transition for benzoyl azide is observed around 251 nm. nih.gov

Time-resolved UV-Vis spectroscopy complements TR-IR by monitoring changes in the electronic structure during a photochemical reaction. capes.gov.br Upon laser flash photolysis, the transient absorption of excited states and subsequent intermediates can be detected. For example, studies on 2-naphthoyl azide revealed the formation and decay of its first singlet excited state (S₁). capes.gov.br The lifetime of this S₁ state was found to be solvent-dependent, and its decay was linked to the formation of both the nitrene and the isocyanate. capes.gov.br Similarly, ultrafast UV-Vis studies of methoxycarbonylphenyl azides have identified transient absorptions corresponding to the S₁ state of the azide and the resulting singlet nitrene. nih.gov

Table 4: UV-Vis Absorption Data for Acyl Azides and Intermediates

Compound Species λ_max (nm) Solvent Technique Reference
Benzoyl Azide Ground State (S₀) 251 Not specified Steady-State UV-Vis nih.gov
2-Methoxy-6-methoxycarbonylphenyl Azide S₁ Excited State 460 MeCN Ultrafast UV-Vis nih.gov

Raman Spectroscopy and Other Vibrational Spectroscopies

Raman spectroscopy provides information about molecular vibrations, similar to IR spectroscopy, but is based on inelastic scattering of light. It is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions, where water is a weak Raman scatterer. rsc.org

The vibrational spectra of this compound and its derivatives can be analyzed using Raman spectroscopy. For instance, chlorodifluorothis compound has been characterized by Raman spectroscopy in the liquid phase, complementing its IR data. researchgate.net The analysis of both IR and Raman spectra allows for a more complete vibrational assignment of the molecule's conformers. researchgate.net

While specific Raman studies focused solely on this compound are not extensively documented, the technique has been applied to related azides and their reactions. Raman microscopy can be used as a quantitative tool to monitor reactions involving azides, such as the copper-catalyzed azide-alkyne cycloaddition, by tracking the disappearance of the characteristic azide vibrational peak. rsc.orgspectroscopyonline.com Resonance Raman spectroscopy has also been employed in studies involving azides to enhance the signal of specific vibrational modes. kobe-u.ac.jp The unique vibrational fingerprint provided by Raman spectroscopy can distinguish between different isomers and conformers, making it a valuable tool for detailed structural analysis. spectroscopyonline.com

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Benzoyl azide
2-Naphthoyl azide
Pivaloyl azide
Chlorodifluorothis compound
Methyl sulfinyl azide
Trifluoromethyl sulfinyl azide
Methanesulfonyl azide
N-sulfinylamine
S-nitrosothiol
Phenyl nitrene
Isocyanate
Carbonylnitrene
Oxazirene
N-azidoacetyl-2-chlorophenothiazine
Methyl propiolate
N-maleinimide
4-Methoxycarbonylphenyl azide
2-Methoxycarbonylphenyl azide
2-Methoxy-6-methoxycarbonylphenyl azide
Ketenimine
Isoxazole
Triplet nitrene
Nitrenium ion
Azirine
2'-azidoethyl mannopyranoside
p-Toluenesulfonyl azide
Diphenylphosphoryl azide
Trichloroacetonitrile
Triphenylphosphine (B44618)
Sodium azide
N-acyl benzotriazoles
p-Toluenesulfonyl chloride
Iodine azide

Electron Spin Resonance (ESR) Spectroscopy for Nitrene Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable method for the detection and characterization of paramagnetic species, which are chemical entities with one or more unpaired electrons. wikipedia.orgutexas.edubhu.ac.in This technique is particularly crucial in the study of reactive intermediates like nitrenes, which can exist in a triplet state with two unpaired electrons. wikipedia.orgwikipedia.org The generation of acetylnitrene, typically through the photolysis or thermolysis of this compound, can result in the formation of both singlet and triplet spin states. While the singlet state is diamagnetic and therefore ESR-silent, the triplet state is a diradical and can be observed and characterized by ESR spectroscopy. iastate.edusciencemadness.org

The study of acetylnitrene and related acylnitrenes via ESR spectroscopy provides invaluable insights into their electronic structure and reactivity. Although computational studies and some experimental evidence suggest that acetylnitrene has a singlet ground state, the triplet state can be populated, particularly under photochemical conditions. iastate.edusciencemadness.orgresearchgate.net The characterization of this triplet species is critical for a complete understanding of the reaction mechanisms involving this compound decomposition.

Research has shown that the electronic nature of the acyl group significantly influences the singlet-triplet energy gap of the corresponding nitrene. For instance, while acetylnitrene is believed to possess a singlet ground state, methoxycarbonylnitrene has been identified as having a triplet ground state. researchgate.netacs.org This difference is attributed to the oxygen atom in the methoxy (B1213986) group stabilizing the triplet state more effectively than the singlet state. acs.org

The ESR spectrum of a triplet nitrene is primarily defined by the zero-field splitting (ZFS) parameters, D and E, and the g-factor. wikipedia.org The D parameter provides a measure of the magnetic dipole-dipole interaction between the two unpaired electrons, while the E parameter reflects the deviation from axial symmetry of this interaction. There is a well-established linear correlation between the zero-field splitting parameter D and the calculated spin density on the nitrene nitrogen atom. josorge.com

While direct and detailed ESR spectral data for acetylnitrene itself is sparse in the literature, likely due to its presumed singlet ground state and the transient nature of its triplet state, the technique has been successfully applied to study similar acylnitrenes and other nitrene species. For example, the photolysis of azidoesters at cryogenic temperatures has been shown to produce persistent nitrene ESR signals, indicating triplet ground states for these species. studfile.net In one study, the photolysis of 2-azidoacetophenone in a solvent matrix at -196°C in the presence of a triplet sensitizer (B1316253) resulted in the detection of a triplet nitrene signal via ESR. worktribe.com

The following table summarizes representative zero-field splitting parameters for various nitrenes, illustrating the range of values encountered in ESR studies. This comparative data is essential for interpreting any potential ESR signals from triplet acetylnitrene.

Nitrene SpeciesD/hc (cm⁻¹)E/hc (cm⁻¹)Experimental Conditions
2-Quinazolylnitrene1.14130.0064Argon matrix, 15 K
2-Pyrimidinylnitrene1.2170.0052Not specified
2-Pyrazinylnitrene1.0140.000Not specified
3-Pyridazinylnitrene1.0060.003Argon matrix
p-Toluenesulfonylnitrene1.471Not specifiedFluorolube or EPA glass, 77 K
Imidogen (NH)1.863Not specifiedGas-phase laser magnetic resonance

Data sourced from multiple research articles for comparative purposes. acs.orgjosorge.comstudfile.netacs.org

The absence of a readily detectable ESR spectrum for acetylnitrene under many experimental conditions supports the theoretical calculations predicting a singlet ground state. iastate.edusciencemadness.org However, the power of ESR spectroscopy lies in its ability to selectively detect and characterize the paramagnetic triplet state, even if it is a minor or transient intermediate, providing crucial pieces to the puzzle of this compound's reactivity.

Synthetic Applications of Acetyl Azide in Complex Molecule Construction

Strategic Utility in the Formation of Isocyanates

The conversion of an acyl azide (B81097), such as acetyl azide, to an isocyanate is known as the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of the acyl azide, which results in the loss of a molecule of nitrogen gas (N₂) and the migration of the alkyl or aryl group to the electron-deficient nitrogen atom. nih.govlibretexts.org The process is believed to be a concerted, single-step pathway where the nitrogen molecule is eliminated simultaneously with the migration of the R-group. researchgate.net

A significant advantage of the Curtius rearrangement is its stereospecificity; the migrating group retains its stereochemical configuration completely during the thieme-connect.comCurrent time information in Bangalore, IN.-shift. nih.govnumberanalytics.com This characteristic is crucial in the synthesis of chiral molecules where maintaining stereochemical integrity is paramount. numberanalytics.comnumberanalytics.com The isocyanate product can often be isolated, but it is more commonly generated in situ and immediately reacted with a nucleophile present in the reaction mixture. masterorganicchemistry.comthieme-connect.com The reaction is tolerant of a wide variety of functional groups, which adds to its synthetic utility. wikipedia.orgnih.gov

The general transformation can be summarized as follows:

Starting Material : Acyl Azide (R-CO-N₃)

Process : Thermal or photochemical rearrangement (Curtius Rearrangement)

Intermediate Product : Isocyanate (R-N=C=O) + N₂ gas

This transformation is the gateway to numerous nitrogen-containing compounds, as the isocyanate intermediate is highly reactive towards nucleophiles. thieme-connect.comnih.gov

Derivatization to Primary Amines, Carbamates, and Urea (B33335) Derivatives

The isocyanate intermediate generated from the Curtius rearrangement of this compound is a powerful synthon for creating various functional groups. thieme-connect.com By choosing an appropriate nucleophile, chemists can selectively synthesize primary amines, carbamates, or urea derivatives. wikipedia.orgnih.gov

NucleophileIntermediateFinal ProductProduct Class
Water (H₂O)Carbamic AcidPrimary Amine (R-NH₂) + CO₂Amine
Alcohol (R'-OH)N/ACarbamate (B1207046) (R-NH-CO-OR')Carbamate
Amine (R'-NH₂)N/AUrea (R-NH-CO-NH-R')Urea Derivative

Primary amines can be cleanly synthesized by reacting the isocyanate intermediate with water. thieme-connect.commasterorganicchemistry.com This hydrolysis reaction initially forms an unstable carbamic acid, which spontaneously undergoes decarboxylation (loss of CO₂) to yield the primary amine. libretexts.orgmasterorganicchemistry.com

This method is highly valued because it produces primary amines in high yields, often free from the secondary and tertiary amine contaminants that can plague other amine synthesis methods like direct alkylation of ammonia. nih.govjove.com The loss of two gaseous byproducts, nitrogen from the rearrangement and carbon dioxide from the hydrolysis, helps to drive the reaction to completion. jove.com

When the Curtius rearrangement is performed in the presence of an alcohol, the isocyanate intermediate is trapped to form a stable carbamate (also known as a urethane). nih.govmasterorganicchemistry.com This reaction is one of the most common applications of the Curtius rearrangement. nih.gov

The choice of alcohol determines the type of carbamate formed. For instance:

tert-Butanol yields Boc-protected amines, which are fundamental intermediates in peptide synthesis and other areas of organic synthesis. wikipedia.orgorganic-chemistry.org

Benzyl alcohol produces Cbz-protected amines, another critical protecting group strategy. wikipedia.org

Methanol (B129727) or Ethanol can be used to form simple alkyl carbamates. nih.govmetu.edu.tr

This method provides a reliable one-pot procedure for converting carboxylic acids into protected amines, bypassing the need to handle the often-unstable free amine. nih.govorgsyn.org

Reacting the isocyanate intermediate with a primary or secondary amine leads to the formation of a substituted urea. thieme-connect.commetu.edu.tr This reaction provides a direct and efficient route to both symmetrical and unsymmetrical urea derivatives. organic-chemistry.org The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. masterorganicchemistry.com

This method is a powerful tool in medicinal chemistry and drug discovery, as the urea moiety is a common structural feature in many biologically active compounds. nih.govthieme.de The reaction of an acyl azide with an amine can be performed in a one-pot process to generate ureas without isolating the isocyanate. organic-chemistry.org

Formation of Carbamates with Alcoholic Nucleophiles

Role in Natural Product Synthesis and Analog Preparation (e.g., Oseltamivir, Triquinacene)

The Curtius rearrangement of acyl azides is a key strategic element in the total synthesis of numerous complex natural products and their analogs. raco.cat Its ability to introduce a nitrogen atom with high stereochemical control makes it particularly valuable. nih.gov

Target MoleculeRole of this compound / Curtius Rearrangement
Oseltamivir (Tamiflu) Used as a key step to convert an acyl azide to an amide group. The isocyanate intermediate was trapped with a carboxylic acid. wikipedia.org
Triquinacene A diacid chloride was converted to a diacyl diazide, which underwent a Curtius rearrangement and subsequent hydrolysis to form a key diketone intermediate in the synthetic pathway. cdnsciencepub.com
(+)-Zampanolide Employed to install an N-acyl hemiaminal moiety. The Curtius rearrangement of an α-alkoxy acyl azide formed an isocyanate that was trapped to create a Teoc-carbamate with complete retention of configuration. nih.gov
Haemanthidine Utilized for the stereospecific insertion of a nitrogen atom into the molecule's core structure. nih.gov

In the synthesis of the antiviral drug Oseltamivir (Tamiflu), a Curtius rearrangement was employed to transform an acyl azide into the required amide functionality. wikipedia.org A notable advantage in this synthesis was that the reaction could be conducted at room temperature, enhancing safety. wikipedia.org Similarly, early syntheses of the complex polycyclic hydrocarbon triquinacene utilized a double Curtius rearrangement of a diacyl diazide to construct a key diketone intermediate. cdnsciencepub.com

Applications in Peptide Synthesis and Chiral Integrity Preservation

The acyl azide method holds a significant place in the field of peptide synthesis, primarily because of its exceptional ability to preserve chiral integrity. rsc.orgrsc.org When coupling amino acid segments, preventing racemization (the loss of stereochemical purity) at the activated C-terminal amino acid is a major challenge. The acyl azide coupling method is one of the most reliable strategies for minimizing this side reaction. rsc.orgresearchgate.net

The process typically begins with an N-protected amino acid ester, which is converted to a peptide hydrazide by reacting with hydrazine (B178648). rsc.org The hydrazide is then treated with nitrous acid to form the N-protected amino acyl azide. rsc.org This activated intermediate can then be coupled with the N-terminus of another amino acid or peptide chain to form a new peptide bond. oup.com

Key Advantages in Peptide Synthesis:

Low Racemization: The method is highly effective at maintaining the stereochemical purity of the amino acids being coupled. rsc.orgoup.com

Minimal Protection: The strategy often works well with amino acids that have unprotected side chains, such as serine and threonine. rsc.org

Despite its advantages, the use of the acyl azide method has been somewhat limited by the potentially explosive and unstable nature of acyl azide intermediates. rsc.orgrsc.org However, modern advancements, such as the development of in-situ generation techniques and continuous-flow reactor systems, have allowed for the safe generation and immediate use of these intermediates, reviving interest in this powerful, racemization-free coupling strategy. rsc.orgx-mol.com

Novel Transformations and Functional Group Interconversions

Beyond the classical Curtius rearrangement, this compound is a precursor for a variety of modern synthetic transformations, enabling unique functional group interconversions.

N-Methylated Amine Synthesis

A novel, one-pot method has been developed for the synthesis of N-methylated amines directly from acyl azides, using methanol as a sustainable C1 source. rsc.orgrsc.org This transformation combines the Curtius rearrangement with a "borrowing hydrogen" methodology, catalyzed by a Ruthenium(II) complex. rsc.orgrsc.org

The proposed mechanism proceeds in several stages:

Curtius Rearrangement: The acyl azide first undergoes a standard thermal rearrangement to form an isocyanate.

Carbamate Formation: The isocyanate is trapped by methanol to form a carbamate ester intermediate.

Amine Formation: The carbamate ester is converted to the primary amine in a base-mediated step. rsc.org

N-Methylation: The Ru(II) catalyst facilitates the dehydrogenation of methanol to generate formaldehyde (B43269) and a Ru-hydride species. The formaldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the Ru-hydride to yield the final N-methylated amine. rsc.org

This protocol allows for the efficient conversion of various aryl, benzyl, and aliphatic carboxylic acids into their corresponding N-methylated amines via an acyl azide intermediate. rsc.org

Table 2: Synthesis of N-Methylated Amines from Acyl Azides
Starting Material (Acyl Azide)Catalyst SystemC1 SourceProductReference
Benzoyl azide(NNN)Ru(II) complex, BaseMethanolN-Methylbenzylamine rsc.orgrsc.org
4-Methoxybenzoyl azide(NNN)Ru(II) complex, BaseMethanol4-Methoxy-N-methylbenzylamine rsc.org
2-Naphthoyl azide(NNN)Ru(II) complex, BaseMethanolN-Methyl(naphthalen-2-yl)methanamine rsc.org
Phenylthis compound(NNN)Ru(II) complex, BaseMethanolN-Methyl-2-phenylethanamine rsc.org

Orthogonal Reactivity in C-H Activation for Selective Amidation

A significant advance in the chemistry of this compound is the development of transition-metal-catalyzed reactions that offer "orthogonal reactivity" to the classical Curtius rearrangement. raco.cat By selecting an appropriate catalyst system, acyl azides can be diverted from forming isocyanates and instead act as potent amidating agents through direct C–H activation pathways. nih.gov This allows for the selective formation of C–N bonds, a transformation of immense value in medicinal chemistry and materials science. acs.org

The key to this selectivity is the catalyst's ability to activate the acyl azide to form a metal-nitrenoid intermediate, which then participates in the C–H functionalization cycle faster than the azide can thermally decompose. acs.orgyonsei.ac.kr This approach avoids the formation of isocyanates and the subsequent C–C bond-forming side reactions that can occur. nih.govacs.org

Several catalyst systems have been shown to be effective:

Iridium (Ir) Catalysis: Cp*Ir(III) catalysts have been used for the mild C–H amidation of arenes and alkenes. raco.cat Mechanochemical ball-milling conditions have also been developed, which can control the unstable acyl azide and favor the C–N bond formation pathway with high selectivity, even for substrates that are unsuccessful under thermal solution conditions. acs.orgyonsei.ac.kr

Ruthenium (Ru) Catalysis: Ru(II)-catalyzed protocols enable the regioselective ortho-amidation of substrates containing a directing group, such as 2-aryl benzothiazoles. nih.govacs.org The reaction proceeds under external oxidant-free conditions, releasing only nitrogen gas as a byproduct. nih.gov

Cobalt (Co) Catalysis: Sustainable Co(III) catalysts have been employed for the regioselective C2-amidation of indoles using acyl azides, demonstrating the applicability of this method to important heterocyclic scaffolds. researchgate.net

Copper (Cu) Catalysis: The loading of a copper acetate (B1210297) catalyst has been shown to dictate the reaction outcome in the amidation of 8-aminoquinoline (B160924) benzamide. Using one equivalent of copper acetate produces the expected aroyl amide, whereas two equivalents surprisingly lead to the formation of an acetyl amide, showcasing a fascinating level of catalyst-controlled selectivity. researchgate.net

This orthogonal strategy significantly broadens the synthetic utility of this compound, transforming it from a simple precursor for amines into a sophisticated reagent for targeted C–H functionalization.

Table 3: Catalyst-Controlled Selective C-H Amidation with Acyl Azides
Catalyst SystemSubstrate TypeReaction TypeKey FeatureReference
[Ru(p-cymene)Cl₂]₂ / AgSbF₆2-Aryl Benzothiazoleortho-C–H AmidationAvoids Curtius rearrangement, forms C–N bond. nih.govacs.org
[CpIrCl₂]₂ / AgSbF₆Arenes, AlkenesC–H AmidationMild conditions, efficient acyl nitrene transfer. raco.cat
[CpIr(III)]Various ArenesMechanochemical C–H AmidationSolvent-free, enhanced safety and reactivity. acs.orgyonsei.ac.kr
[Cp*Co(III)]IndolesC2-Regioselective AmidationUses sustainable cobalt catalyst. researchgate.net
Cu(OAc)₂8-Aminoquinoline BenzamideSelective Aroyl vs. Acetyl AmidationProduct outcome controlled by catalyst loading. researchgate.net

Q & A

Q. What are the established synthetic protocols for acetyl azide, and how can reproducibility be ensured?

this compound is typically synthesized via the reaction of acetyl chloride with sodium azide under controlled conditions. Key steps include maintaining low temperatures (0–5°C) to minimize decomposition and using anhydrous solvents like dichloromethane. Reproducibility requires meticulous documentation of reaction parameters (stoichiometry, solvent purity, temperature gradients) and validation through spectroscopic characterization (e.g., IR for azide N–N stretches at ~2100 cm⁻¹) . Experimental sections in publications must detail these steps, including purification methods (e.g., distillation under reduced pressure), to enable replication .

Q. How should researchers characterize this compound’s purity and structural integrity?

Post-synthesis characterization involves:

  • NMR spectroscopy : ¹H NMR to confirm acetyl group presence (δ ~2.1 ppm for CH₃), ¹³C NMR for carbonyl carbon (δ ~170 ppm).
  • IR spectroscopy : Peaks at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (C=O stretch).
  • Mass spectrometry : Molecular ion peak at m/z 99 (C₂H₃N₃O⁺). Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to commercial standards (if available). New compounds require elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is shock-sensitive and thermally unstable. Critical precautions include:

  • Using blast shields and remote handling tools.
  • Storing in small quantities at –20°C in amber vials.
  • Avoiding metal spatulas (risk of catalytic decomposition). Emergency protocols for spills (neutralization with dilute NaHCO₃) and fire (CO₂ extinguishers) must be institutionalized .

Advanced Research Questions

Q. How can discrepancies in reported thermal decomposition kinetics of this compound be reconciled?

Contradictions in decomposition rates (e.g., variable activation energies in DSC studies) may arise from impurities, solvent residues, or measurement techniques. Researchers should:

  • Perform controlled experiments with standardized purity thresholds (≥98% by HPLC).
  • Use multiple methods (e.g., TGA, DSC, and isothermal calorimetry) to cross-validate data.
  • Statistically analyze uncertainties using tools like Monte Carlo simulations .

Q. What strategies optimize regioselectivity in copper-catalyzed cycloadditions involving this compound?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound requires:

  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance Cu(I) stability and reaction rates.
  • Ligand selection: Tris(triazolylmethyl)amine ligands improve regioselectivity for 1,4-triazoles.
  • Kinetic monitoring via in situ FTIR to detect intermediates and adjust catalyst loading .

Q. What analytical frameworks identify this compound decomposition products during long-term storage?

Decomposition pathways (e.g., Curtius rearrangement to isocyanate) can be tracked using:

  • GC-MS : Detect volatile byproducts (e.g., methyl isocyanate).
  • NMR kinetics : Monitor azide signal decay over time.
  • DFT calculations : Predict decomposition pathways under varying humidity and temperature .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s reactivity in novel click chemistry applications?

  • Hypothesis-driven design : Test reactivity with strained alkynes (e.g., cyclooctynes) for catalyst-free cycloadditions.
  • Control experiments : Include azide-free reactions to rule out side reactions.
  • Data validation : Use triplicate runs and statistical tools (e.g., ANOVA) to confirm significance .

Q. What statistical methods resolve contradictions in this compound’s solvent-dependent stability data?

Apply multivariate analysis (e.g., PCA) to isolate solvent polarity, viscosity, and dielectric constant effects. Bayesian inference models can quantify parameter uncertainties across studies .

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